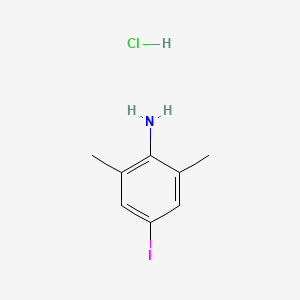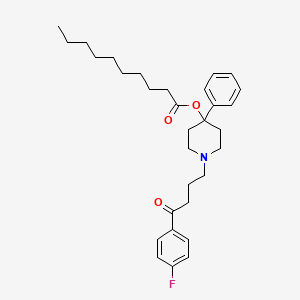
Dechloro Haloperidol Decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dechloro Haloperidol Decanoate is a typical antipsychotic . It works by blocking the action of dopamine, a chemical messenger in the brain that affects thoughts and mood . It is used in the treatment of schizophrenia . It is administered by injection into muscle .
Synthesis Analysis
Haloperidol decanoate is a depot preparation of haloperidol, a commonly used butyrophenone derivative with antipsychotic activity . It has no intrinsic activity: its pharmacodynamic actions are those of haloperidol .
Molecular Structure Analysis
The IUPAC name for Haloperidol Decanoate is [4- (4-chlorophenyl)-1- [4- (4-fluorophenyl)-4-oxobutyl]piperidin-4-yl] decanoate . The molecular formula is C31H41ClFNO3 .
Chemical Reactions Analysis
Haloperidol decanoate is slowly released into the circulation where it is hydrolysed releasing active haloperidol . Peak plasma concentrations occur within 3-9 days, then decrease slowly .
Physical And Chemical Properties Analysis
Haloperidol decanoate is almost insoluble in water (0.01 mg/mL), but is soluble in most organic solvents . It is injected in a sesame oil vehicle into muscle .
Mécanisme D'action
Safety and Hazards
Haloperidol decanoate can cause severe adverse effects. It should not be administered to patients with cardiac disorders, dementia (e.g. Alzheimer’s disease), Parkinson’s disease and history of neuroleptic malignant syndrome . It may cause drowsiness, extrapyramidal syndrome, early or tardive dyskinesia, constipation, dry mouth, sexual dysfunction, QT-prolongation, ventricular arrhythmia, orthostatic hypotension . It is also associated with an increased risk of death in elderly patients with dementia-related psychosis .
Propriétés
IUPAC Name |
[1-[4-(4-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-16-30(35)36-31(27-13-9-8-10-14-27)21-24-33(25-22-31)23-12-15-29(34)26-17-19-28(32)20-18-26/h8-10,13-14,17-20H,2-7,11-12,15-16,21-25H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIPJWCZWAWKET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dechloro Haloperidol Decanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

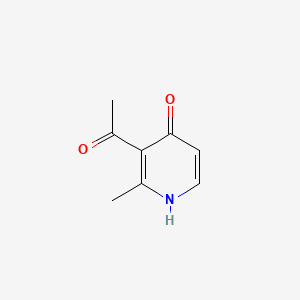
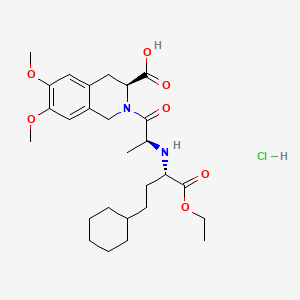
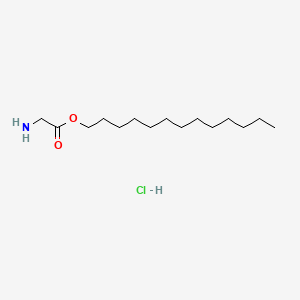
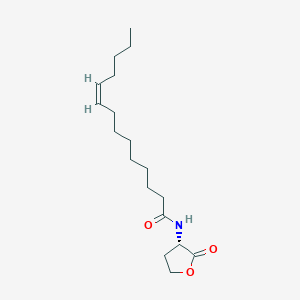


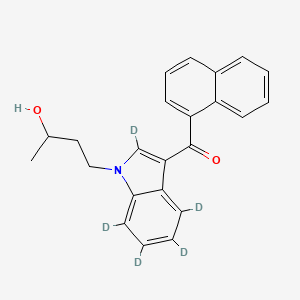
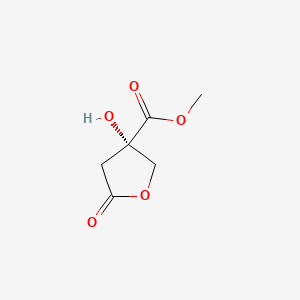

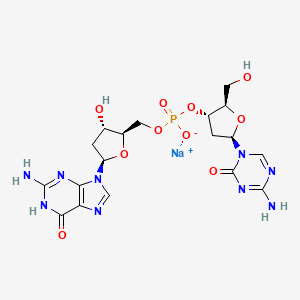
![2H-Furo[2,3-E]indole](/img/structure/B584287.png)

